5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Description
5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-5-9(6-4-7)11-10-13-12-8(2)14-10/h3-6H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJREVUIKVBBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides. One common method includes the reaction of 4-methylphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide, which is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
- N-(3-amino-4-methylphenyl)benzamide
Uniqueness
5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
